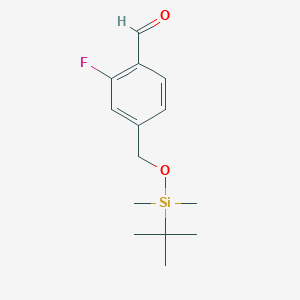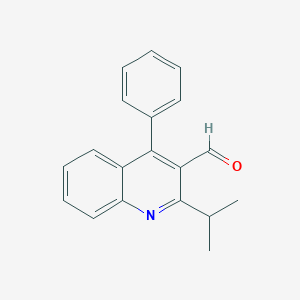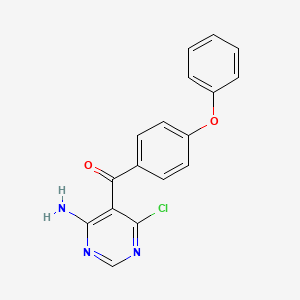
(4-aMino-6-chloropyriMidin-5-yl)(4-phenoxyphenyl)Methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Amino-6-chloropyrimidin-5-yl)(4-phenoxyphenyl)methanone is a chemical compound with the molecular formula C17H12ClN3O2 and a molecular weight of 325.74908 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with amino and chloro groups, and a phenoxyphenyl group attached to a methanone moiety . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (4-amino-6-chloropyrimidin-5-yl)(4-phenoxyphenyl)methanone involves several steps. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which is substituted with amino and chloro groups.
Reaction Conditions: The reaction typically involves the use of reagents such as dimethyl carbonate (DMC), 1,4-diazabicyclo[2.2.2]octane (DABCO), and dimethylbenzylamine (DMB) under specific conditions.
Industrial Production: Industrial production methods may involve the use of palladium on carbon (Pd/C) as a catalyst, along with hydrogen gas (H2) in ethanol (EtOH) to facilitate the reaction.
Chemical Reactions Analysis
(4-Amino-6-chloropyrimidin-5-yl)(4-phenoxyphenyl)methanone undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Scientific Research Applications
(4-Amino-6-chloropyrimidin-5-yl)(4-phenoxyphenyl)methanone has a wide range of scientific research applications, including :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-amino-6-chloropyrimidin-5-yl)(4-phenoxyphenyl)methanone involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
(4-Amino-6-chloropyrimidin-5-yl)(4-phenoxyphenyl)methanone can be compared with other similar compounds, such as :
(4-Amino-6-chloropyrimidin-5-yl)methanol: This compound has a similar pyrimidine ring structure but lacks the phenoxyphenyl group.
N-(4-Amino-6-chloropyrimidin-5-yl)formamide: This compound also contains the pyrimidine ring but has a formamide group instead of the methanone moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenoxyphenyl group, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H12ClN3O2 |
|---|---|
Molecular Weight |
325.7 g/mol |
IUPAC Name |
(4-amino-6-chloropyrimidin-5-yl)-(4-phenoxyphenyl)methanone |
InChI |
InChI=1S/C17H12ClN3O2/c18-16-14(17(19)21-10-20-16)15(22)11-6-8-13(9-7-11)23-12-4-2-1-3-5-12/h1-10H,(H2,19,20,21) |
InChI Key |
AKBJUFJAHAYKFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=C(N=CN=C3Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


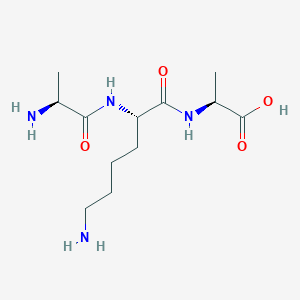
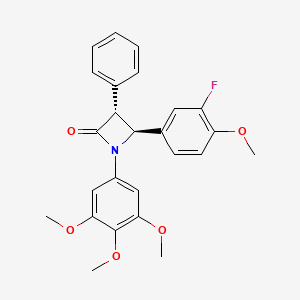
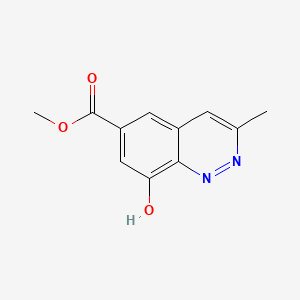
![6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13923734.png)

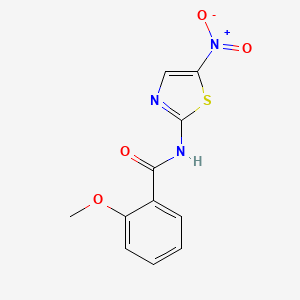

![N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B13923754.png)
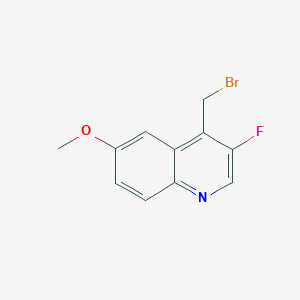
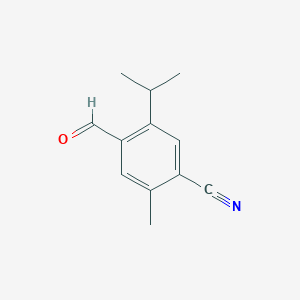
![1-Benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13923768.png)
![3-(6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B13923773.png)
